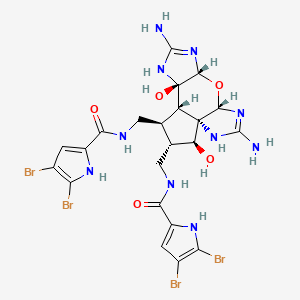
Massadine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Massadine is an alkaloid isolated from Stylissa massa. It has a role as an EC 2.5.1.59 (protein geranylgeranyltransferase type I) inhibitor, an animal metabolite and a marine metabolite. It is a member of guanidines, an alkaloid, a pyrrolecarboxamide and an organobromine compound. It is a conjugate base of a this compound(2+).
Wissenschaftliche Forschungsanwendungen
Geranylgeranyltransferase Type I Inhibition Massadine, isolated from the marine sponge Stylissa aff. massa, is identified as an inhibitor of geranylgeranyltransferase type I (GGTase I). This enzyme is crucial in the post-translational modification of proteins, and its inhibition by this compound suggests potential applications in targeting diseases where protein prenylation plays a role. Inhibition studies on Candida albicans GGTase I indicated an IC(50) value of 3.9 microM, demonstrating this compound's effective inhibitory capacity (Nishimura et al., 2003).
Synthetic Strategies for this compound Extensive research has been conducted on the synthesis of this compound. A unified approach for synthesizing the carbocyclic C,D-ring subunit of this compound was developed, utilizing a norbornene scaffold for stereocontrolled construction of its carbon skeleton. This approach involved innovative methods such as stereospecific norbornyl rearrangement and oxidative decarboxylation, paving the way for future synthetic efforts (Breder et al., 2011). Another notable strategy involved the Ugi-4-component reaction, providing a rapid method to access this compound’s core structure, specifically the D-ring subunit. This method highlights the potential for efficient and versatile synthetic routes to this complex molecule (Chinigo et al., 2011).
Biosynthetic Insights and Enantiodivergence Research into the biosynthesis of this compound revealed interesting aspects of its stereochemistry and formation. A study demonstrated that this compound and related compounds, like sceptrin, might undergo enantiodivergent biosynthesis, a rare phenomenon in natural product chemistry. This challenges the previously believed oxidative rearrangement pathways and suggests new paradigms for the biosynthesis of such complex molecules (Ma et al., 2014).
Challenges in Chemical Synthesis The complex structure of this compound poses significant challenges for chemical synthesis, particularly in achieving stereocontrol. Efforts to synthesize the 1,3-diazaspiro[4.4]nonane core of this compound required controlled oxidation and epimerization under mild acidic conditions. This work highlights the intricacies involved in replicating natural product structures in the laboratory and the advances made in synthetic methodology (Ma et al., 2017).
Eigenschaften
Molekularformel |
C22H24Br4N10O5 |
|---|---|
Molekulargewicht |
828.1 g/mol |
IUPAC-Name |
4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H24Br4N10O5/c23-7-1-9(31-13(7)25)15(38)29-3-5-6(4-30-16(39)10-2-8(24)14(26)32-10)12(37)21-11(5)22(40)18(34-20(28)36-22)41-17(21)33-19(27)35-21/h1-2,5-6,11-12,17-18,31-32,37,40H,3-4H2,(H,29,38)(H,30,39)(H3,27,33,35)(H3,28,34,36)/t5-,6-,11+,12+,17+,18-,21+,22-/m1/s1 |
InChI-Schlüssel |
MJHZRZBAUGHJOJ-RVJSRHHYSA-N |
Isomerische SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |
Kanonische SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |
Synonyme |
massadine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



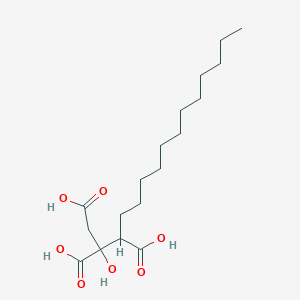
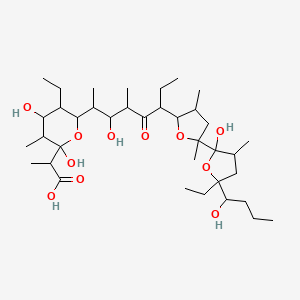
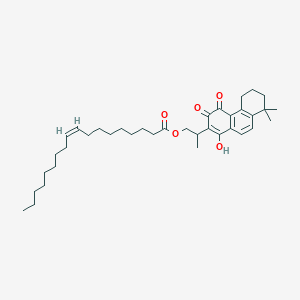
![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1246956.png)
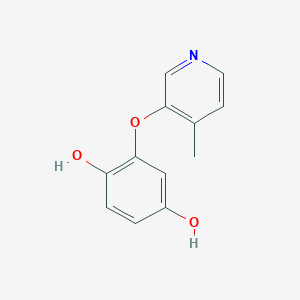
![methyl (S)-phenyl[(S)-piperidin-2-yl]acetate](/img/structure/B1246959.png)
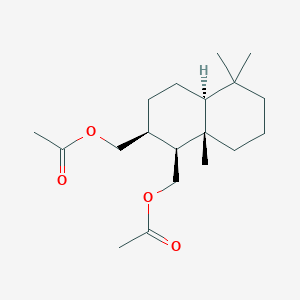

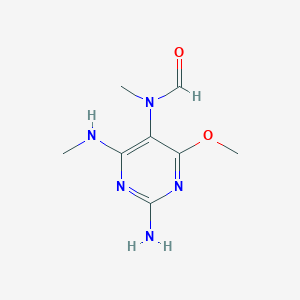
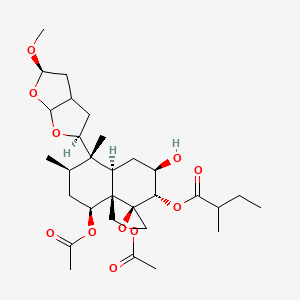
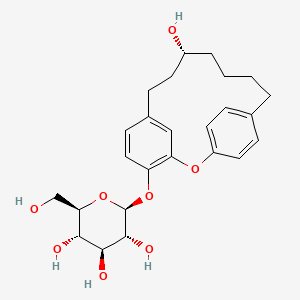

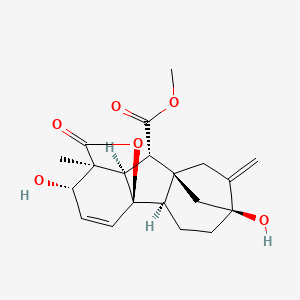
![(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine](/img/structure/B1246973.png)